molecular formula C23H22N2O2 B2964229 N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 338793-51-4

N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No. B2964229
CAS RN: 338793-51-4
M. Wt: 358.441
InChI Key: PGQAPBDURPHHDJ-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide, also known as PTIQ, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been shown to exhibit various biological activities.

Scientific Research Applications

Structural Aspects and Properties

  • A study on the structural aspects of amide-containing isoquinoline derivatives investigated the formation of gels and crystalline solids upon treatment with different acids, highlighting the impact of molecular structure on physical properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimalarial Activity

  • Research into the synthesis and antimalarial activity of certain isoquinoline derivatives demonstrated their potential efficacy against resistant strains of malaria, providing insights into the structure-activity relationships that influence antimalarial potency (Werbel et al., 1986).

Topoisomerase I Inhibitors

  • A study on the synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors, with nitrogen heterocycles appended to the lactam side chain, found that certain derivatives exhibit potent Top1 inhibition and cytotoxicity against cancer cell lines, highlighting the therapeutic potential of isoquinoline derivatives in cancer treatment (Nagarajan et al., 2006).

Facile Synthesis of Derivatives

  • An efficient synthesis method for 4-phenylquinolin-2(1H)-one derivatives was developed, demonstrating a one-pot reaction from N-acyl-o-aminobenzophenones. This research contributes to the field by providing a straightforward approach to synthesizing complex isoquinoline derivatives (Park & Lee, 2004).

Antiproliferative Activities

  • A study focused on the synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives revealed that certain compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating their potential as cancer therapeutics (Chen et al., 2013).

properties

IUPAC Name

N-(4-phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(16-22-21-9-5-4-6-17(21)14-15-24-22)25-18-10-12-20(13-11-18)27-19-7-2-1-3-8-19/h1-13,22,24H,14-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQAPBDURPHHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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